

Synthesis and Characterization of Methyl p-methoxyhydrocinnamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl p-methoxyhydrocinnamate*

Cat. No.: *B096258*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

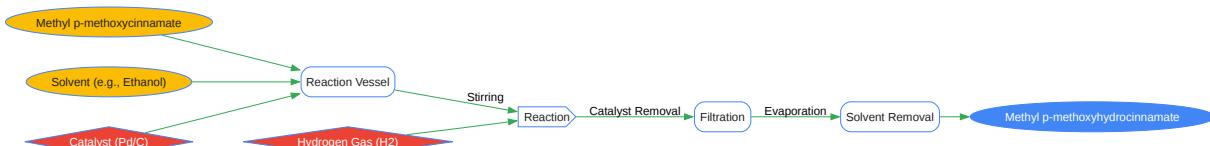
This technical guide provides a comprehensive overview of the synthesis and characterization of **methyl p-methoxyhydrocinnamate**, also known as methyl 3-(4-methoxyphenyl)propanoate. This document details two primary synthetic routes, provides in-depth experimental protocols, and presents a thorough characterization of the target compound using various spectroscopic techniques.

Synthesis of Methyl p-methoxyhydrocinnamate

Methyl p-methoxyhydrocinnamate can be synthesized through two principal methods: the Fischer esterification of p-methoxyhydrocinnamic acid and the catalytic hydrogenation of methyl p-methoxycinnamate.

Fischer Esterification of p-Methoxyhydrocinnamic Acid

This method involves the acid-catalyzed esterification of p-methoxyhydrocinnamic acid with methanol.



[Click to download full resolution via product page](#)

Caption: Fischer Esterification Workflow.

Catalytic Hydrogenation of Methyl p-methoxycinnamate

This approach involves the reduction of the carbon-carbon double bond in methyl p-methoxycinnamate using a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.

[Click to download full resolution via product page](#)

Caption: Catalytic Hydrogenation Workflow.

Experimental Protocols

Protocol 1: Fischer Esterification of p-Methoxyhydrocinnamic Acid

Materials:

- p-Methoxyhydrocinnamic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H_2SO_4)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Diethyl ether or ethyl acetate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

- To a round-bottom flask, add p-methoxyhydrocinnamic acid and an excess of anhydrous methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude **methyl p-methoxyhydrocinnamate**.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation of Methyl p-methoxycinnamate

Materials:

- Methyl p-methoxycinnamate
- Palladium on carbon (5% or 10% Pd/C)
- Ethanol or ethyl acetate (anhydrous)
- Hydrogen gas (H₂) supply (balloon or cylinder)
- Reaction flask (e.g., a thick-walled flask or a Parr shaker bottle)
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel with celite or a syringe filter)

Procedure:

- In a suitable reaction flask, dissolve methyl p-methoxycinnamate in anhydrous ethanol or ethyl acetate.
- Carefully add a catalytic amount of Pd/C to the solution.
- Seal the flask and flush it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
- Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with H₂ is often sufficient for small-scale reactions) at room temperature.
- Monitor the reaction progress by TLC until the starting material is consumed.
- Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an inert gas.
- Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
- Combine the filtrate and washings and remove the solvent under reduced pressure to yield **methyl p-methoxyhydrocinnamate**. Further purification is typically not necessary if the starting material was pure.

Characterization of Methyl p-methoxyhydrocinnamate

The identity and purity of the synthesized **methyl p-methoxyhydrocinnamate** can be confirmed by various analytical techniques.

Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ O ₃	[1]
Molecular Weight	194.23 g/mol	[1]
Appearance	Off-white to white solid	[2] [3]
Melting Point	37-41 °C	[3] [4]
Boiling Point	120 °C	[3] [4]

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.11 (d, J=8.6 Hz)	Doublet	2H	Ar-H (ortho to -CH ₂ CH ₂ COOCH ₃)
6.83 (d, J=8.6 Hz)	Doublet	2H	Ar-H (ortho to -OCH ₃)
3.79 (s)	Singlet	3H	-OCH ₃
3.66 (s)	Singlet	3H	-COOCH ₃
2.89 (t, J=7.6 Hz)	Triplet	2H	-CH ₂ -Ar
2.60 (t, J=7.6 Hz)	Triplet	2H	-CH ₂ -COO-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ , ppm)	Assignment
173.8	C=O (ester)
158.1	Ar-C (para to $-\text{CH}_2\text{CH}_2\text{COOCH}_3$)
132.8	Ar-C (ipso to $-\text{CH}_2\text{CH}_2\text{COOCH}_3$)
129.8	Ar-CH (ortho to $-\text{CH}_2\text{CH}_2\text{COOCH}_3$)
113.9	Ar-CH (ortho to $-\text{OCH}_3$)
55.2	$-\text{OCH}_3$
51.5	$-\text{COOCH}_3$
36.1	$-\text{CH}_2\text{-COO-}$
29.9	$-\text{CH}_2\text{-Ar}$

IR (Infrared) Spectroscopy

Wavenumber (cm^{-1})	Assignment
~2950	C-H stretch (aliphatic)
~1735	C=O stretch (ester)
~1610, ~1510	C=C stretch (aromatic)
~1245	C-O stretch (aryl ether)
~1175	C-O stretch (ester)

MS (Mass Spectrometry)

m/z	Interpretation
194	$[\text{M}]^+$ (Molecular ion)
135	$[\text{M} - \text{COOCH}_3]^+$
121	$[\text{M} - \text{CH}_2\text{COOCH}_3]^+$ (McLafferty rearrangement)

Conclusion

This guide has outlined two effective methods for the synthesis of **methyl p-methoxyhydrocinnamate** and provided a comprehensive summary of its characteristic data. The detailed experimental protocols and tabulated spectral information serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the reliable preparation and identification of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Khan Academy [khanacademy.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 3-(4-methoxyphenyl)propanoate | C11H14O3 | CID 300018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis and Characterization of Methyl p-methoxyhydrocinnamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096258#synthesis-and-characterization-of-methyl-p-methoxyhydrocinnamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com